molecular formula C4H3F3N2O2S B14290806 1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- CAS No. 117632-72-1

1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]-

Cat. No.: B14290806
CAS No.: 117632-72-1
M. Wt: 200.14 g/mol
InChI Key: PLCOPXLJHCTWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a trifluoromethylsulfonyl group attached to the nitrogen at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- typically involves the reaction of pyrazole derivatives with trifluoromethanesulfonyl chloride. . The reaction is usually carried out in an inert atmosphere using anhydrous solvents to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and reaction time to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of drug design, where the compound can be used to develop inhibitors for specific enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole, 1-[(trifluoromethyl)sulfonyl]- is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups and in the design of molecules with specific reactivity patterns .

Properties

CAS No.

117632-72-1

Molecular Formula

C4H3F3N2O2S

Molecular Weight

200.14 g/mol

IUPAC Name

1-(trifluoromethylsulfonyl)pyrazole

InChI

InChI=1S/C4H3F3N2O2S/c5-4(6,7)12(10,11)9-3-1-2-8-9/h1-3H

InChI Key

PLCOPXLJHCTWAH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)S(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.